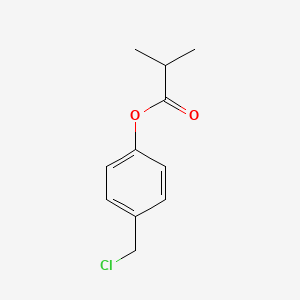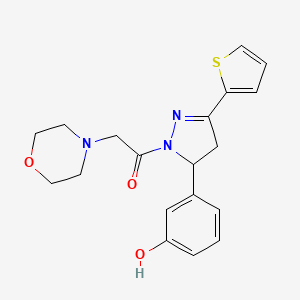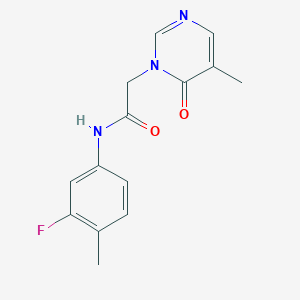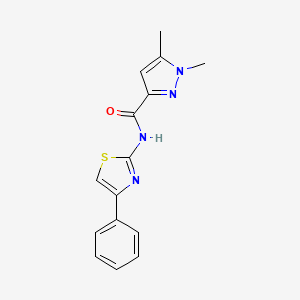![molecular formula C24H21NO3 B2872454 3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one CAS No. 890633-23-5](/img/structure/B2872454.png)
3-(4-Methoxyphenyl)-5-methyl-7-[(4-methylphenyl)amino]chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromanone or Chroman-4-one is a significant and intriguing heterobicyclic compound that serves as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the use of primary raw materials like 4-methyl-3-nitroaniline or 4-methylbenzene-1,3-diamine . For instance, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters .
Molecular Structure Analysis
Molecular structures of similar compounds are often reported after synthesis. For example, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via Schiff bases reduction route .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds can be complex due to the presence of multiple functional groups. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride was used to synthesize N-(3-Amino-4-methylphenyl)benzamide .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, 4-Methoxyphenyl isocyanate has a molecular weight of 149.15 and a density of 1.151 g/mL at 25°C .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Molecular Docking and Cytotoxic Activity: This compound has been studied for its potential in anticancer drug discovery. Molecular docking studies suggest that it exhibits a more negative binding free energy compared to known anticancer agents, indicating a strong potential for cytotoxic activity against cancer cells, particularly breast cancer through ERα inhibition .
Medicinal Chemistry
Building Blocks for Drug Candidates: As a crucial building block, this compound is used in the synthesis of many drug candidates. Its structural features make it a valuable intermediate in developing new therapeutic agents .
Biotechnology
Microreactor Synthesis: In biotechnological applications, the compound’s synthesis has been optimized using continuous flow microreactor systems. This method enhances the efficiency and selectivity of the synthesis process, which is crucial for high-throughput production in biotech industries .
Pharmacology
Synthesis of Pharmacologically Active Derivatives: The compound serves as a precursor for synthesizing various pharmacologically active derivatives. These derivatives are being explored for their potential uses in creating new drugs with improved efficacy and safety profiles .
Organic Chemistry
Synthetic Organic Transformations: This compound is involved in various organic transformations, serving as a reactant or catalyst in the synthesis of complex organic molecules. Its reactivity is exploited to create diverse chemical structures that can have multiple applications .
Materials Science
Development of New Materials: The unique chemical structure of this compound allows for its use in the development of new materials with specific properties. It can be incorporated into polymers or other materials to enhance their functionality or to impart new characteristics .
Analytical Chemistry
Chemical Analysis and Characterization: In analytical chemistry, this compound can be used as a standard or reagent in the qualitative and quantitative analysis of chemical substances. Its well-defined structure and properties make it suitable for various analytical techniques .
Wirkmechanismus
While the mechanism of action for the specific compound you mentioned is not available, chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-7-(4-methylanilino)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-15-4-8-18(9-5-15)25-19-12-16(2)23-22(13-19)28-14-21(24(23)26)17-6-10-20(27-3)11-7-17/h4-14,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDQWXZYJGXUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C(=C2)C)C(=O)C(=CO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)



![(1R,5S)-3-(pyridin-3-yloxy)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2872382.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2872383.png)
![(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2872385.png)
![8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2872386.png)


![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2872389.png)
![8-(4-fluorophenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2872390.png)

